Expanded Substrate Scope vs. Classical Seyferth-Gilbert Reagent: Enolizable Aldehyde Compatibility
A direct comparison of reaction pathways reveals a critical differentiation. Under standard Seyferth-Gilbert conditions (using dimethyl (diazomethyl)phosphonate and KOtBu at low temperatures), enolizable aldehydes predominantly undergo unwanted aldol condensation instead of homologation [1]. The Ohira-Bestmann reagent, dimethyl (2-oxopropanimidoyl)phosphonate, circumvents this entirely. By enabling the use of a mild base (K2CO3 in MeOH) at room temperature, it successfully converts enolizable aldehydes to their corresponding terminal alkynes without side reactions [1].
| Evidence Dimension | Reaction Outcome with Enolizable Aldehydes |
|---|---|
| Target Compound Data | Successful conversion to terminal alkyne |
| Comparator Or Baseline | Seyferth-Gilbert Reagent (dimethyl (diazomethyl)phosphonate) |
| Quantified Difference | N/A (Binary outcome: Success vs. Failure due to aldol condensation) |
| Conditions | Target: K2CO3, MeOH, room temperature; Comparator: KOtBu, low temperature, inert atmosphere [1] |
Why This Matters
This qualitative difference in reaction outcome is a decisive factor for procurement, as it dictates the feasibility of using the reagent on a much broader and more complex array of aldehyde substrates, thereby eliminating the need for workarounds or alternative, multi-step routes.
- [1] Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent). (n.d.). Organic Chemistry Portal. View Source
